molecular formula C6H14O3S B102830 2,2-Dimethylpropyl methanesulfonate CAS No. 16427-42-2

2,2-Dimethylpropyl methanesulfonate

Cat. No. B102830
CAS RN: 16427-42-2
M. Wt: 166.24 g/mol
InChI Key: KNIBMLHGILXPOS-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl methanesulfonate (DMPMS) is an organic compound belonging to the class of organosulfonates. DMPMS is a colorless liquid that is used in various scientific research applications, such as in the synthesis of organic compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Microbial Metabolism

Methanesulfonic acid, closely related to 2,2-Dimethylpropyl methanesulfonate, is a stable strong acid and key in the biogeochemical cycling of sulfur. Aerobic bacteria use it as a sulfur source for growth, and certain methylotrophs utilize it as a carbon and energy substrate (Kelly & Murrell, 1999).

Atmospheric Chemistry and Cloud Formation

Methanesulfonate, an oxidation product of dimethyl sulfide, influences cloud condensation nucleation (CCN) activity of marine aerosol. Studies have explored its effect on the CCN activities of common marine aerosols, providing insights into atmospheric processes (Tang et al., 2019).

Electrospray Mass Spectrometry

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), related compounds, enhance electrospray spectra quality of hydrophobic compounds. Methanesulfonic acid (MSA), present as an impurity in DMSO, plays a role in forming protonated molecules in positive ion mode and methane sulfonate anion adducts in negative ion mode (Szabó & Kele, 2001).

Hygroscopic Properties

The hygroscopic properties of methanesulfonates, formed from atmospheric oxidation of dimethyl sulfide, are significant in understanding marine aerosols. Studies using various techniques have investigated these properties, contributing to atmospheric science (Guo et al., 2020).

Environmental Indicators

Methanesulfonic acid in ice cores serves as an indicator of ocean climate, providing insights into historical climatic changes and biogenic sulfur cycles (O’Dwyer et al., 2000).

Chemical Transformations

The transformation of methanesulfonic acid and its salts through heterogeneous oxidation is critical for understanding their roles in atmospheric chemistry (Kwong et al., 2018).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that it is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

It is known that methanesulfonate esters, to which this compound belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

It is known that methanesulfonate esters, such as this compound, can interfere with various biochemical pathways due to their alkylating properties .

Pharmacokinetics

Similar compounds have been studied in animal models . For instance, the pharmacokinetics of 1,2,2-trimethylpropyl dimethylphosphinate (PDP), a soman simulant, was investigated in anaesthetized rats at intravenous doses of 2.0 and 0.6 mg/kg . The blood concentrations measured over a 420-min period can be described by a two-compartment open model with a rapid distribution phase and a rather slow elimination phase .

Result of Action

Similar compounds, such as tricaine methanesulfonate (ms-222), have been shown to block the activity of both sensory and motor nerves, indicating that they are effective as single-drug anesthetics for surgical interventions in anamniotes .

Action Environment

It is known that the storage temperature and physical form of the compound can affect its stability .

properties

IUPAC Name

2,2-dimethylpropyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIBMLHGILXPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936930
Record name 2,2-Dimethylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16427-42-2
Record name 1-Propanol, 2,2-dimethyl-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16427-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 2,2-dimethyl-, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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